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Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease
(NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to
advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and
metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there
remains a significant unmet medical need for approved therapies. Clesacostat (formerly PF-
05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has
emerged as a promising therapeutic candidate. This technical guide provides a comprehensive
overview of Clesacostat, detailing its mechanism of action, preclinical evidence, and clinical
trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2
(DGATZ2) inhibitor, ervogastat.

Introduction: The Role of Acetyl-CoA Carboxylase in
NASH Pathogenesis

Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL)
pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main
isoforms of ACC:
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ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose
tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.

ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart,
and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine
palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for 3-
oxidation.

In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver

(hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and

ACC2, Clesacostat aims to simultaneously reduce the synthesis of new fatty acids and

promote the oxidation of existing fatty acids in the liver.

Mechanism of Action of Clesacostat

Clesacostat is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic

rationale in NASH is multi-faceted:

Reduction of De Novo Lipogenesis: By inhibiting ACC1, Clesacostat decreases the
production of malonyl-CoA, thereby reducing the substrate available for new fatty acid
synthesis in the liver.

Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-
CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for
increased transport of fatty acids into the mitochondria for subsequent [3-oxidation.

This dual mechanism of action is intended to directly address the primary driver of NASH—the

excessive accumulation of fat in the liver.
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Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

Preclinical Data

Clesacostat has been evaluated in various preclinical models of NASH, demonstrating its
potential to ameliorate key features of the disease.

In Vitro Studies

e Enzyme Inhibition Assays: Clesacostat has demonstrated potent inhibition of both human
ACC1 and ACC2 activity in biochemical assays.

o Cell-Based Assays: In primary human hepatocytes, Clesacostat has been shown to inhibit
de novo lipogenesis.
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In Vivo Animal Models

Clesacostat has been tested in several rodent models that recapitulate key aspects of human
NASH.

Model Key Findings
Gubra-Amylin NASH (GAN) Diet-Induced Reduction in hepatic steatosis, inflammation,
Mouse Model and fibrosis.

Choline-Deficient, L-Amino Acid-Defined

) Attenuation of liver fibrosis progression.
(CDAA) Diet-Induced Mouse Model

Improvement in NAFLD Activity Score (NAS)

and reduction in fibrosis.

STAM™ Mouse Model

Clinical Development

Clesacostat has progressed through Phase 1 and Phase 2 clinical trials, both as a
monotherapy and in combination with other therapeutic agents. A significant focus of its clinical
development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the
common side effect of hypertriglyceridemia associated with ACC inhibitors.

Phase 2a Clinical Trial (NCT04399538, C3711005)

This study evaluated the pharmacodynamics and safety of Clesacostat co-administered with a
range of doses of ervogastat in adults with presumed NASH.

Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)
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Median Percent
Treatment Group (6 Number of L Common Adverse
L Change in Liver Fat
weeks) Participants . Events (%)
from Baseline

Placebo 15 -4% Diarrhea (7%)

Ervogastat 25 mg BID
+ Clesacostat 10 mg 15 -54% Diarrhea (0%)
BID

Ervogastat 100 mg
BID + Clesacostat 10 13 -58% Diarrhea (0%)
mg BID

Ervogastat 300 mg
QD + Clesacostat 20 18 -60% Diarrhea (11%)

mg QD

Ervogastat 300 mg
BID + Clesacostat 10 14 -48% Diarrhea (7%)
mg BID

Data sourced from a layperson summary of the study results.[1]

Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)

This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and
safety of ervogastat alone and in combination with Clesacostat in patients with biopsy-
confirmed NASH and fibrosis stage 2 or 3.[2][3]

Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)
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Treatment Group (48 . Proportion Achieving
Number of Participants . .
weeks) Primary Endpoint* (%)
Placebo 34 38%
Ervogastat 25 mg BID 35 46%
Ervogastat 75 mg BID 48 52%
Ervogastat 150 mg BID 42 50%
Ervogastat 300 mg BID 31 45%
Ervogastat 150 mg BID +
35 66%
Clesacostat 5 mg BID
Ervogastat 300 mg BID +
30 63%

Clesacostat 10 mg BID

*Primary endpoint: Proportion of patients achieving MASH resolution without worsening of
fibrosis, or =1 stage improvement in fibrosis without worsening of MASH, or both.[2]

Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)
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Number of Serious Adverse Most Common
Treatment Group o
Participants Events (%) Adverse Event

Inadequate control of

Placebo 34 3% )
diabetes (12%)
Inadequate control of
Ervogastat 25 mgBID 35 3% )
diabetes (17%)
Inadequate control of
Ervogastat 75 mg BID 48 10% )
diabetes (10%)
Ervogastat 150 mg Inadequate control of
42 2% _
BID diabetes (7%)
Ervogastat 300 mg Inadequate control of
31 13% _
BID diabetes (6%)

Ervogastat 150 mg
BID + Clesacostat 5 35 14%
mg BID

Inadequate control of
diabetes (6%)

Ervogastat 300 mg
BID + Clesacostat 10 30 7%
mg BID

Inadequate control of
diabetes (7%)

Data sourced from The Lancet Gastroenterology & Hepatology.[2]

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
(Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds
against ACC.

o Reagent Preparation:

o Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium
Bicarbonate.
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o Prepare serial dilutions of Clesacostat or other test compounds.

o Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in
1x ACC Assay Buffer.

o Reaction Setup (96-well plate):
o Add the master mix to all wells.

o Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g.,
DMSO).

o Initiate the reaction by adding the diluted ACC enzyme.
e Incubation:

o Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
» Detection:

o Stop the reaction and measure the amount of ADP produced using a commercial kit such
as ADP-Glo™ Kinase Assay.

o Read the luminescence signal on a microplate reader.
o Data Analysis:

o Calculate the percent inhibition for each concentration of the test compound and
determine the IC50 value.
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Caption: Workflow for an in vitro ACC activity assay.

Preclinical NASH Model: Gubra-Amylin (GAN) Diet-
Induced Mouse Model

This model is widely used to induce a NASH phenotype that closely resembles the human

condition.
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Animal Model: Male C57BL/6J mice are commonly used.

Diet:

o Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for
an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.

o Control Group: A control group is fed a standard chow diet.

Treatment:

o Following the induction phase, mice are randomized into treatment groups.

o Clesacostat or vehicle is administered daily via oral gavage for a specified duration (e.g.,
8-12 weeks).

Endpoint Analysis:

o Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are
monitored throughout the study.

o Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and
lipids (triglycerides, cholesterol).

o Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with
Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning
(NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

o Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis,
inflammation, and fibrosis can be analyzed by gqPCR or RNA sequencing.
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Caption: Workflow for a preclinical NASH study using the GAN diet model.

Future Directions and Conclusion

Clesacostat, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound
approach to the treatment of NASH. Preclinical and clinical data have demonstrated its
potential to reduce hepatic steatosis, a key driver of the disease. The combination of
Clesacostat with the DGAT2 inhibitor ervogastat appears to be a particularly promising
strategy, as it not only enhances the reduction in liver fat but also mitigates the

hypertriglyceridemia associated with ACC inhibition.
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Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the
efficacy and safety profile of Clesacostat, both as a monotherapy and in combination, and to
determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and
future studies of Clesacostat will provide valuable insights into the therapeutic potential of
targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug
Administration (FDA) has granted Fast Track designation to the investigational combination
therapy of ervogastat and clesacostat for the treatment of NASH with liver fibrosis.[4][5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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